Diisopropylguanidine hydrochloride Diisopropylguanidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 38588-66-8
VCID: VC19645873
InChI: InChI=1S/C7H17N3.ClH/c1-5(2)9-7(8)10-6(3)4;/h5-6H,1-4H3,(H3,8,9,10);1H
SMILES:
Molecular Formula: C7H18ClN3
Molecular Weight: 179.69 g/mol

Diisopropylguanidine hydrochloride

CAS No.: 38588-66-8

Cat. No.: VC19645873

Molecular Formula: C7H18ClN3

Molecular Weight: 179.69 g/mol

* For research use only. Not for human or veterinary use.

Diisopropylguanidine hydrochloride - 38588-66-8

Specification

CAS No. 38588-66-8
Molecular Formula C7H18ClN3
Molecular Weight 179.69 g/mol
IUPAC Name 1,2-di(propan-2-yl)guanidine;hydrochloride
Standard InChI InChI=1S/C7H17N3.ClH/c1-5(2)9-7(8)10-6(3)4;/h5-6H,1-4H3,(H3,8,9,10);1H
Standard InChI Key ILQWVRZLVLNQAE-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=NC(C)C)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Diisopropylguanidine hydrochloride is identified by the Chemical Abstracts Service (CAS) registry number 841-16-7 and the PubChem CID 13291 . Its IUPAC name, 1-phenylmethoxy-2,3-di(propan-2-yl)guanidine hydrochloride, reflects the substitution pattern: a benzyloxy group (-OCH2_2C6_6H5_5) at position 1 and isopropyl groups (-CH(CH3_3)2_2) at positions 2 and 3 of the guanidine core. The hydrochloride salt enhances its stability and solubility in polar solvents.

Table 1: Key Identifiers and Descriptors

PropertyValueSource
Molecular FormulaC14H24ClN3O\text{C}_{14}\text{H}_{24}\text{ClN}_{3}\text{O}
Molecular Weight285.81 g/mol
CAS Number841-16-7
SMILES NotationCC(C)NC(=NC(C)C)NOCC1=CC=CC=C1.Cl
InChIKeySQWVAGNZXNFVHS-UHFFFAOYSA-N

Stereochemical and Conformational Features

The compound’s 3D conformation, as depicted in PubChem’s interactive model, highlights the steric influence of the two isopropyl groups, which likely restrict rotational freedom around the guanidine core . This rigidity may impact its reactivity and binding interactions in potential applications. The benzyloxy group introduces aromaticity, potentially enabling π-π stacking interactions in supramolecular contexts.

Synthesis and Production Methodologies

Hypothesized Synthesis Pathway

  • Alkylation of Guanidine Core:
    Initial substitution of the guanidine core with isopropyl groups via nucleophilic alkylation using isopropyl halides.

  • Benzyloxy Group Introduction:
    Reaction with benzyl chloride or benzyl bromide under basic conditions to attach the benzyloxy moiety.

  • Salt Formation:
    Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and stability .

This multi-step process would require rigorous purification—including filtration, dehydration, and crystallization—to achieve the reported purity of >99.9% for similar guanidine hydrochlorides .

Physicochemical Properties and Stability

Solubility and Hygroscopicity

As a hydrochloride salt, diisopropylguanidine hydrochloride is expected to exhibit high solubility in water and polar aprotic solvents such as dimethyl sulfoxide (DMSO). The isopropyl groups may confer limited solubility in nonpolar solvents. Like many guanidine derivatives, it is likely hygroscopic, necessitating storage in airtight containers under anhydrous conditions.

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